molecular formula C16H15N3O3S B2747008 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 952988-43-1

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2747008
CAS No.: 952988-43-1
M. Wt: 329.37
InChI Key: AYKVSUMRKOOTFH-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a high-purity research-grade compound featuring a unique hybrid heterocyclic architecture. This molecule is composed of a 1,2-oxazole (isoxazole) core, substituted at the 5-position with a 4-methoxyphenyl group, which is linked via an acetamide bridge to a 4-methyl-1,3-thiazol-2-amine moiety. This specific structural combination is of significant interest in medicinal chemistry and drug discovery. Heterocycles like the 1,3-thiazole are established privileged structures in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines, including cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87), by mechanisms that can involve caspase-3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species (ROS) . Furthermore, the 1,2-oxazol-3-yl scaffold is a known pharmacophore in the development of bioactive molecules. The compound's structural features suggest potential for interdisciplinary research applications, particularly in neuroscience, as compounds with similar heterocyclic arrangements are actively investigated as modulators of central nervous system targets . It is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications such as in vitro bioactivity screening, mechanism of action (MOA) studies, and as a building block for the synthesis of more complex chemical entities. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-23-16(17-10)18-15(20)8-12-7-14(22-19-12)11-3-5-13(21-2)6-4-11/h3-7,9H,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVSUMRKOOTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Reduced isoxazole or ring-opened products.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares key motifs with several analogs:

  • Acetamide linkage : A common feature in bioactive molecules, facilitating interactions with biological targets (e.g., enzymes or receptors).
  • Heterocyclic cores : The 1,2-oxazole and 1,3-thiazole groups are recurrent in antimicrobial and anticonvulsant agents .
Table 1: Structural Comparison
Compound Name/ID Core Structure Key Substituents Biological Activity References
Target Compound 1,2-oxazole + 1,3-thiazole 5-(4-Methoxyphenyl), N-(4-methylthiazole) Under investigation
AB4 () Benzamide + triazole 4-Methyl-4H-1,2,4-triazol-3-yl sulfanyl, 4-methylthiazole Antiviral (similarity score 0.500)
Compound 26 () Thiazolo[2,3-c][1,2,4]triazole 5-(4-Methoxyphenyl), N-(4-methylpiperazinylphenyl) Antimicrobial
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide () 1,3,4-Thiadiazole + benzothiazole 4-Methoxyphenyl, 6-methylbenzothiazole Anticonvulsant (100% efficacy)
2b () Benzofuran-oxadiazole 4-Methoxyphenyl, benzofuran Antimicrobial (Laccase catalysis)

Pharmacological Profiles

  • Antimicrobial Activity :
    • Compound 26 () and 2b () exhibit potent antimicrobial effects, attributed to their triazole/oxadiazole cores and 4-methoxyphenyl groups, which enhance membrane penetration or enzyme inhibition .
    • The target compound’s oxazole-thiazole framework may similarly disrupt microbial enzymes or biofilms, though experimental data are pending.
  • Anticonvulsant Activity :
    • Analogs like those in achieved 100% efficacy in maximal electroshock (MES) models, likely due to benzothiazole-thiadiazole synergy and the 4-methoxyphenyl group’s electron-donating effects . The target compound’s oxazole ring may offer comparable neuroactivity but with altered pharmacokinetics.

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group increases lipophilicity, enhancing blood-brain barrier penetration (relevant for anticonvulsants) .
  • Solubility : The acetamide bridge and polar heterocycles (e.g., oxazole, thiazole) improve aqueous solubility compared to purely aromatic analogs .

Key Distinctions and Innovations

  • Core Heterocycles: Unlike triazole or thiadiazole-based analogs, the target compound’s 1,2-oxazole core may confer unique electronic properties, influencing binding to targets like phosphoinositide 3-kinases (PI3Kγ) .
  • Substituent Positioning: The 4-methyl group on the thiazole ring (vs.

Biological Activity

The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The structure of the compound features an oxazole ring and a thiazole moiety, which are known to contribute to various biological activities. The presence of methoxy and methyl groups may influence its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of oxazole and thiazole compounds often exhibit anticancer activity . The specific compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. For instance, studies have demonstrated that similar compounds can target specific pathways involved in tumor growth and metastasis.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)15Inhibition of cell cycle progression
A549 (Lung)12Modulation of signaling pathways

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties . Similar thiazole derivatives have been documented to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Inhibition of Cytokine Production
In vitro studies have shown that the compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating its role as an anti-inflammatory agent.

Neuroprotective Effects

Emerging research points towards the neuroprotective potential of oxazole-based compounds. The ability to cross the blood-brain barrier makes this compound a candidate for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism Insights:

  • Inhibition of oxidative stress markers.
  • Modulation of neuroinflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the oxazole and thiazole rings can significantly alter potency and selectivity against biological targets. For example, substituting different groups on the thiazole ring has been shown to enhance anticancer efficacy by increasing binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxazole ring via cyclization of a nitrile oxide intermediate with an acetylene derivative under microwave-assisted conditions (60–80°C, 2–4 hours) .
  • Step 2 : Amide coupling using chloroacetyl chloride and 2-amino-4-methylthiazole in the presence of triethylamine as a base, monitored via TLC (Rf: 0.3–0.5 in ethyl acetate/hexane 1:1) .
  • Key parameters : Solvent choice (DMF or dioxane), reaction temperature (20–80°C), and stoichiometric ratios (1:1.5 for amine:chloroacetyl chloride) to minimize by-products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical workflow :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion peak ([M+H]+^+) matching the theoretical molecular weight (C16H _{16}H _{14}N3O _{3}O _{3}S: 328.08 g/mol) .
  • X-ray crystallography (if applicable): Unit cell parameters and torsion angles to validate the spatial arrangement of the oxazole and thiazole moieties .

Q. What are the preliminary biological screening protocols for this compound?

  • In vitro assays :

  • Antimicrobial : Agar diffusion assay against E. coli and S. aureus at 50–200 µg/mL, with zone inhibition compared to ciprofloxacin .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) using IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Case study : Discrepancies in IC50_{50} values across studies may arise from:

  • Assay variability : Normalize protocols using standardized cell lines (e.g., ATCC sources) and replicate counts (n ≥ 6) .
  • Structural analogs : Compare with derivatives lacking the 4-methoxyphenyl group to isolate pharmacophore contributions .
  • Table : Example data reconciliation:
DerivativeIC50_{50} (µM) HeLaIC50_{50} (µM) MCF-7Structural Feature Modified
Parent12.3 ± 1.218.7 ± 2.1None
Analog A45.6 ± 3.8>100Methoxy → H

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17), with scoring functions (ΔG ≤ -8 kcal/mol) .
  • MD simulations : 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2 Å) .
  • ADMET prediction : SwissADME for bioavailability (TPSA ≤ 140 Ų, logP ≤ 5) and hepatotoxicity alerts .

Q. How do reaction conditions influence by-product formation during synthesis?

  • By-product analysis :

  • Common impurities : Hydrolysis of the acetamide group (pH > 9) or oxazole ring opening under acidic conditions (pH < 3) .
  • Mitigation : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres (N2_2/Ar) to prevent hydrolysis .
    • Table : Reaction Optimization Parameters
ParameterOptimal RangeBy-Product Yield (%)
Temperature60–70°C<5%
SolventDMF3–4%
CatalystNone

Methodological Challenges

Q. What techniques address low solubility in pharmacological assays?

  • Strategies :

  • Co-solvents : 10% DMSO in PBS (v/v) with sonication (30 min, 40 kHz) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance bioavailability .

Q. How to validate thermal stability for long-term storage?

  • Thermal analysis :

  • TGA : Decomposition onset >200°C indicates suitability for room-temperature storage .
  • DSC : Single endothermic peak (melting point ~180–185°C) confirms crystalline purity .

Data Interpretation Guidelines

  • Contradictory bioactivity : Cross-validate using orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT) .
  • Synthetic yield disparities : Replicate reactions with strict control of humidity and oxygen levels .

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